molecular formula C34H39NO8 B13896478 Lasofoxifene b-D-glucuronide

Lasofoxifene b-D-glucuronide

Cat. No.: B13896478
M. Wt: 589.7 g/mol
InChI Key: WBWCSRRUQKSEDJ-UHFFFAOYSA-N
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Description

Lasofoxifene b-D-glucuronide is a derivative of lasofoxifene, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is known for its high affinity binding to estrogen receptors ERα and ERβ. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy . This compound is a glucuronidated form of lasofoxifene, which enhances its solubility and excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lasofoxifene b-D-glucuronide involves the glucuronidation of lasofoxifene. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and intestine . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where lasofoxifene is incubated with UGTs and UDP-glucuronic acid under controlled conditions to ensure optimal yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Lasofoxifene b-D-glucuronide exerts its effects by binding to estrogen receptors ERα and ERβ. This binding modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The glucuronidation of lasofoxifene enhances its solubility and excretion, thereby reducing its half-life and potential side effects .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: Another SERM used for the treatment of breast cancer.

    Raloxifene: A SERM used for the prevention and treatment of osteoporosis.

    Bazedoxifene: A SERM used for the treatment of postmenopausal osteoporosis.

Uniqueness

Lasofoxifene b-D-glucuronide is unique due to its high affinity for estrogen receptors and its enhanced solubility and excretion properties. This makes it a promising candidate for the treatment of conditions like osteoporosis and breast cancer, with potentially fewer side effects compared to other SERMs .

Properties

Molecular Formula

C34H39NO8

Molecular Weight

589.7 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)

InChI Key

WBWCSRRUQKSEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6

Origin of Product

United States

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